molecular formula C10H11NO2 B1266421 N-(4-Methoxyphenyl)acrylamide CAS No. 7766-37-2

N-(4-Methoxyphenyl)acrylamide

Cat. No.: B1266421
CAS No.: 7766-37-2
M. Wt: 177.20 g/mol
InChI Key: YMHDGRAROYGJLT-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)acrylamide is an organic compound characterized by the presence of an acrylamide group attached to a 4-methoxyphenyl ring

Scientific Research Applications

N-(4-Methoxyphenyl)acrylamide has several scientific research applications:

Safety and Hazards

Acrylamide must be handled with care . At low temperatures <13°C (<55°F), a 50% aqueous solution of acrylamide can crystallize and must be dissolved again before use .

Future Directions

There are emerging strategies to overcome resistance to third-generation EGFR inhibitors . An N-(4-methoxyphenyl)acrylamide warhead was introduced to produce compound 37, and the influence of the C797-targeting capacity of these chimeric compounds, which are expected to form a covalent bond with C797, was assessed .

Biochemical Analysis

Biochemical Properties

N-(4-Methoxyphenyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450 2E1 (CYP2E1), which is involved in its biotransformation. The compound also interacts with glutathione S-transferase (GST), leading to the formation of conjugates. These interactions are crucial for the compound’s metabolic processes and its role in biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause cytotoxicity and activate oxidative stress responses in cells. These effects are primarily due to its reactivity with biological nucleophiles such as DNA bases, proteins, and peptides . Additionally, this compound can impact cell proliferation and apoptosis, further influencing cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins. For instance, it forms covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and alterations in cellular pathways . The compound’s electrophilic nature allows it to react with nucleophiles, contributing to its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that acrylamides, including this compound, exhibit high excess toxicity due to their reactivity with biological nucleophiles . Over time, the compound can cause oxidative stress and cytotoxicity, affecting cellular health and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not produce significant adverse effects. At higher doses, it can cause neurotoxicity, reproductive toxicity, and carcinogenicity . Studies have shown that the administration of acrylamides at daily doses of 6 to 9 mg/kg does not produce evidence of neurotoxicity in rats until a cumulative dose of 1200 to 1800 mg/kg is attained . These findings highlight the importance of dosage in determining the compound’s effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation via cytochrome P450 2E1 (CYP2E1) to produce glycidamide, a reactive metabolite. Additionally, the compound is coupled to glutathione in the presence of glutathione S-transferase (GST), leading to the formation of conjugates such as N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine (GAMA) . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported via specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects. The distribution of the compound is also affected by its interactions with cellular components and its physicochemical properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interactions with biomolecules and its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methoxyphenyl)acrylamide can be synthesized through the reaction of 4-methoxybenzaldehyde with acetamide in the presence of a base such as piperidine. The reaction typically involves refluxing the mixture in ethanol, followed by crystallization using a mixture of ethanol and dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: 4-Hydroxyphenylacrylamide

    Reduction: N-(4-Methoxyphenyl)ethylamine

    Substitution: Various substituted phenylacrylamides depending on the substituent used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)acrylamide is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

N-(4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHDGRAROYGJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228303
Record name N-(4-Methoxyphenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7766-37-2
Record name N-(4-Methoxyphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7766-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methoxyphenyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-methoxyphenyl)acrylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the unusual reactions N-(4-Methoxyphenyl)acrylamide can undergo?

A1: this compound can participate in several interesting reactions. For example, it can undergo a 1,3-dipolar cycloaddition reaction with (4-trifluoromethyl)phenylnitrile oxide. Interestingly, depending on the reaction conditions and the other reactant, different products can be formed.

  • In one scenario, the initial cycloadduct undergoes N-acylation by the dipole itself, forming a bicyclic tetrahydro-oxazolo-(3,2-b)[1,3]oxazine-2-carboxamide derivative [].
  • In another scenario, a 2:1 cycloaddition with N-(4-methoxyphenyl)crotonamide results in a dihydro[1,2]-oxazolo[2,3-d][1,2,4]oxadiazole-7-carboxamide, formed by the second addition of the dipole to the C=N bond of the initially formed 2-isoxazoline compound [].

Q2: Can this compound be used as a starting material for synthesizing other compounds?

A2: Yes, this compound can be utilized as a building block in organic synthesis. One example is its use in the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This synthesis involves a one-pot reaction where this compound is first formed in situ by reacting 4-methoxyaniline with acryloyl chloride in the presence of a [bmim]Cl-AlCl3 ionic liquid catalyst []. This ionic liquid plays a dual role as both a catalyst and solvent. The this compound then undergoes intramolecular Friedel-Crafts alkylation and demethylation, again facilitated by the ionic liquid, to yield the final product, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone [].

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